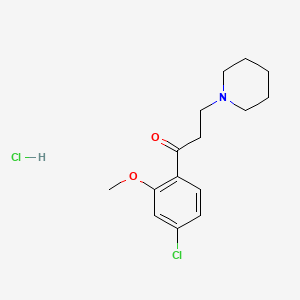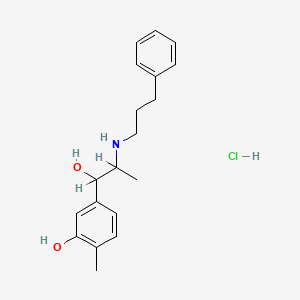
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is a chemical compound known for its unique structure and properties. It is a cell-permeable hydrophilic spin trap agent, which means it can react with free radicals to form stable adducts. This property makes it valuable in various scientific research applications, particularly in the detection and study of free radicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the oxidation of 2,2,5-trimethyl-3,4-dihydropyrrole. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form more stable oxidized products.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Participates in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of more stable oxidized derivatives, while reduction can revert the compound to its parent form.
科学研究应用
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap agent in electron paramagnetic resonance (EPR) spectroscopy to detect and study free radicals.
Biology: Helps in studying oxidative stress and its effects on biological systems by trapping reactive oxygen species (ROS).
Medicine: Investigated for its potential neuroprotective effects by reducing oxidative damage in neuronal cells.
Industry: Used in the development of antioxidants and other protective agents in various industrial applications.
作用机制
The mechanism of action of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to react with free radicals, forming stable adducts. This reaction prevents the free radicals from causing further damage to biological molecules such as DNA, proteins, and lipids. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and stabilization.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: Another spin trap agent with similar properties but different structural features.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide: Shares similar radical trapping capabilities but differs in its molecular structure.
Uniqueness
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific structural configuration, which provides it with distinct reactivity and stability compared to other spin trap agents. Its ability to form stable adducts with a wide range of free radicals makes it particularly valuable in various research applications.
属性
CAS 编号 |
4567-18-4 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
2,2,5-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-7(2,3)8(6)9/h4-5H2,1-3H3 |
InChI 键 |
QGNOEKXMUHRRJA-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
规范 SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
同义词 |
2,5,5-trimethyl-1-pyrroline N-oxide M3PO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


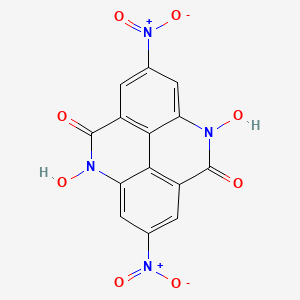

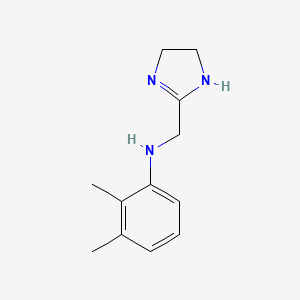
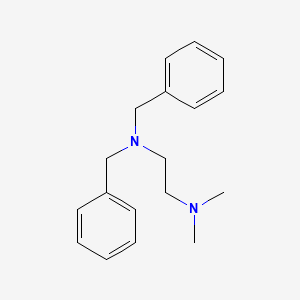
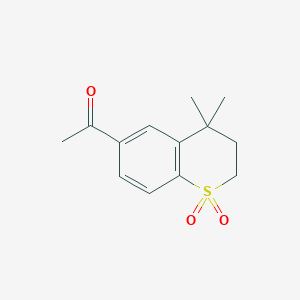

![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)


![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)
